This compound, also identified by CAS number 1007207-67-1, is a heterocyclic molecule. Scientific research investigates its potential as a kinase inhibitor []. Kinases are enzymes involved in many cellular processes, and kinase inhibitors are being studied for their potential to treat various diseases.
CH5132799, also known as Izorlisib, is a selective inhibitor of class I phosphoinositide 3-kinases (PI3Ks), particularly targeting the PI3Kα isoform. This compound has garnered attention due to its potential therapeutic applications in oncology, especially for tumors harboring mutations in the PIK3CA gene, which are prevalent in various cancers such as breast, ovarian, and endometrial cancers. Its unique mechanism involves competitive inhibition at the ATP-binding site of the enzyme, allowing it to effectively disrupt the PI3K signaling pathway that is often aberrantly activated in cancer cells .
There is no current information on the mechanism of action of this specific molecule. However, as mentioned earlier, similar structures have been investigated for their potential to inhibit FAK []. The mechanism of FAK inhibition by these compounds is not fully elucidated, but it may involve binding to the ATP-binding pocket of the kinase, thereby preventing its enzymatic activity and downstream signaling pathways.
In vitro studies have demonstrated that CH5132799 exhibits strong antiproliferative activity across various human tumor cell lines with activated PI3K pathways. The compound has shown effectiveness against breast cancer cell lines (such as KPL-4), ovarian cancer cells (SKOV3), and colorectal cancer cells (HCT116). The presence of PIK3CA mutations in these cell lines correlates with increased sensitivity to CH5132799, emphasizing its role as a promising treatment option for patients with such mutations .
In vivo studies utilizing mouse xenograft models have further validated its antitumor activity, showing significant tumor regression in models with PIK3CA mutations. Moreover, when combined with trastuzumab in trastuzumab-resistant breast cancer models, CH5132799 has led to complete tumor disappearance, showcasing its potential in combination therapies .
The synthesis of CH5132799 involves multiple steps typical of pharmaceutical compound development. Although specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds include:
CH5132799 is primarily investigated for its applications in cancer therapy due to its ability to inhibit the PI3K signaling pathway. Its main applications include:
Interaction studies have revealed that CH5132799 selectively interacts with class I PI3Ks while demonstrating minimal off-target effects on other kinases. This selectivity is crucial for developing effective cancer therapies with fewer side effects. Additionally, studies indicate that CH5132799 does not reverse negative feedback loops associated with mTORC1 inhibitors, suggesting a unique position within the therapeutic landscape for managing resistant tumors .
Several compounds share structural or functional similarities with CH5132799. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | Notable Features |
---|---|---|---|
NVP-BEZ235 | Dual inhibitor of PI3K/mTOR | Moderate | Targets both PI3K and mTOR pathways |
ZSTK474 | Pan-PI3K inhibitor | Broad | Inhibits multiple isoforms of PI3K |
GDC-0941 | Selective PI3K inhibitor | High | Focused on PI3Kα; used in clinical trials |
Idelalisib | Selective inhibitor of PI3Kδ | High | Approved for certain hematological malignancies |
Copanlisib | Dual inhibitor of PI3K/mTOR | Moderate | Approved for follicular lymphoma |
CH5132799's unique feature lies in its high selectivity for class I PI3Ks, especially the mutated forms prevalent in various cancers, making it a promising candidate for targeted therapy .
CH5132799, also known as izorlisib, is a synthetic small-molecule inhibitor with the molecular formula C₁₅H₁₉N₇O₃S and a molecular weight of 377.42 g/mol. Its IUPAC name is 5-[7-methanesulfonyl-2-(morpholin-4-yl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl]pyrimidin-2-amine. The compound features a dihydropyrrolopyrimidine core linked to a pyrimidin-2-amine group and a methanesulfonyl moiety (Figure 1). Stereochemical analysis confirms a single stereocenter at the C7 position of the pyrrolopyrimidine ring, which adopts an S-configuration in its active form.
Property | Value | Source |
---|---|---|
Molecular formula | C₁₅H₁₉N₇O₃S | |
Molecular weight | 377.42 g/mol | |
XLogP | 0.53 | |
Topological polar SA | 135.81 Ų |
X-ray crystallography reveals CH5132799 forms a 1:1 salt with methanesulfonic acid (mesylate) to enhance aqueous solubility. The crystal structure (PDB ID: 3APC) shows proton transfer from methanesulfonic acid to the pyrimidin-2-amine nitrogen, creating a charge-assisted hydrogen bond network. Key interactions include:
The triclinic crystal system (space group P1) exhibits unit cell parameters:
Parameter | Value | Source |
---|---|---|
Crystal system | Triclinic | |
Space group | P1 | |
Density | 1.56 g/cm³ | |
Unit cell volume | 1008.24 ų |
The synthesis of CH5132799 involves a multi-step sequence starting from a morpholino amidine intermediate:
Key optimizations include replacing phenol groups with aminopyrimidine to improve metabolic stability and PI3Kα binding.
Step | Yield (%) | Purity (%) | Source |
---|---|---|---|
Condensation | 85 | 98 | |
Chlorination | 92 | 95 | |
Amination | 78 | 97 | |
Sulfonylation | 89 | 99 |
CH5132799’s poor aqueous solubility (≤1 mg/mL in water) is addressed through mesylate salt formation. The process involves:
The mesylate form increases solubility to >10 mg/mL in DMSO while retaining PI3Kα inhibitory potency (IC₅₀ = 14 nM).
CH5132799 mesylate exhibits monotropic polymorphism, with the triclinic form being the most thermodynamically stable. Differential scanning calorimetry (DSC) shows a melting point of 251–253°C and no phase transitions below 200°C. Accelerated stability studies (40°C/75% RH) confirm <0.5% degradation over 6 months.
Experimental LogP (octanol/water) for CH5132799 is 0.53, aligning with computational predictions (XLogP = 0.53). Aqueous solubility profiles are pH-dependent:
Medium | Solubility (mg/mL) | Source |
---|---|---|
Water (pH 7.4) | 0.12 | |
0.1N HCl (pH 1.2) | 0.45 | |
DMSO | 25.6 |
CH5132799, also known as izorlisib or MEN1611, demonstrates distinct selectivity patterns across the class I phosphatidylinositol 3-kinase isoforms [1] [4]. The compound exhibits an aminopyrimidine derivative structure that selectively targets class I phosphatidylinositol 3-kinases through adenosine triphosphate-competitive inhibition mechanisms [4] [7].
The biochemical analysis reveals that CH5132799 demonstrates preferential inhibition of phosphatidylinositol 3-kinase alpha, with significantly reduced potency against the beta, gamma, and delta isoforms [3] [4] [20]. Detailed kinase assays conducted in cell-free systems demonstrate the compound's differential inhibitory activities across the four class I phosphatidylinositol 3-kinase isoforms [4] [7].
PI3K Isoform | IC50 (μM) | Selectivity Ratio (vs PI3Kα) |
---|---|---|
PI3Kα (wild-type) | 0.014 | 1.0 |
PI3Kβ | 0.120 | 8.6 |
PI3Kδ | 0.500 | 35.7 |
PI3Kγ | 0.036 | 2.6 |
The selectivity profile demonstrates that CH5132799 exhibits the highest potency against phosphatidylinositol 3-kinase alpha, with an inhibitory concentration fifty value of 14 nanomolar [4] [20]. Phosphatidylinositol 3-kinase gamma represents the second most sensitive isoform, showing approximately 2.6-fold reduced sensitivity compared to the alpha isoform [4]. Phosphatidylinositol 3-kinase beta demonstrates moderate sensitivity with an 8.6-fold reduction in potency, while phosphatidylinositol 3-kinase delta exhibits the lowest sensitivity among class I isoforms, requiring concentrations 35.7-fold higher than those needed for phosphatidylinositol 3-kinase alpha inhibition [4] [20].
Structural analysis through co-crystal studies with phosphatidylinositol 3-kinase gamma reveals that CH5132799 interacts with adenosine triphosphate-binding sites of the enzyme, confirming its adenosine triphosphate-competitive mode of inhibition [4]. The compound demonstrates remarkable selectivity for class I phosphatidylinositol 3-kinases compared to other kinase families, showing no significant inhibitory activities against a representative panel of 26 protein kinases, including receptor tyrosine kinases, non-receptor tyrosine kinases, and serine/threonine kinases [4] [7].
CH5132799 exhibits enhanced inhibitory activity against oncogenic phosphatidylinositol 3-kinase alpha mutants compared to the wild-type enzyme [4] [7]. The three most clinically relevant oncogenic mutations - E542K, E545K, and H1047R - all demonstrate increased sensitivity to CH5132799 inhibition [4] [12].
PI3Kα Variant | IC50 (μM) | Fold Increase in Potency vs WT |
---|---|---|
Wild-type | 0.014 | 1.0 |
E542K mutant | 0.0067 | 2.1 |
E545K mutant | 0.0067 | 2.1 |
H1047R mutant | 0.0056 | 2.5 |
The E542K and E545K mutations, located within the helical domain of phosphatidylinositol 3-kinase alpha, both demonstrate identical enhanced sensitivity to CH5132799, with inhibitory concentration fifty values of 6.7 nanomolar, representing a 2.1-fold increase in potency compared to wild-type phosphatidylinositol 3-kinase alpha [4] [11]. These mutations induce electrostatic changes that modify the interaction between the N-terminal Src homology 2 domain of the regulatory subunit p85 and the helical and kinase domains of phosphatidylinositol 3-kinase alpha [11].
The H1047R mutation, situated within the kinase domain, exhibits the highest sensitivity to CH5132799 inhibition, with an inhibitory concentration fifty value of 5.6 nanomolar, corresponding to a 2.5-fold enhancement in potency relative to the wild-type enzyme [4] [12]. This mutation increases kinase activity by inducing conformational changes that orient the C-terminal loop toward the plasma membrane, providing the active site with improved access to its substrate phosphatidylinositol 4,5-bisphosphate [11] [12].
Molecular dynamics simulations and structural analyses reveal that the H1047R mutation results in an expanded positive charge distribution on membrane-binding regions, enhancing the mutant protein's ability to bind to membranes rich in anionic lipids [12]. The mutation also abolishes the auto-inhibitory role of the C-terminal tail present in wild-type phosphatidylinositol 3-kinase alpha through loss of crucial intermolecular interactions [12].
CH5132799 effectively suppresses the entire phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling cascade through its upstream inhibition of class I phosphatidylinositol 3-kinases [4] [6]. Treatment of cancer cells harboring phosphatidylinositol 3-kinase catalytic subunit alpha mutations with CH5132799 results in comprehensive suppression of pathway phosphorylation events [4] [20].
Cellular studies demonstrate that CH5132799 treatment leads to effective suppression of protein kinase B phosphorylation at both Threonine 308 and Serine 473 residues [4] [6]. The compound simultaneously inhibits phosphorylation of downstream effectors within the mammalian target of rapamycin complex 1 pathway, including p70 ribosomal S6 kinase, ribosomal protein S6, and eukaryotic translation initiation factor 4E-binding protein 1 [4] [20].
The suppression of p70 ribosomal S6 kinase phosphorylation by CH5132799 occurs without the induction of compensatory protein kinase B activation that is characteristic of mammalian target of rapamycin complex 1 inhibitors [4]. This selective class I phosphatidylinositol 3-kinase inhibition avoids the negative feedback loop activation that typically results from mammalian target of rapamycin complex 1 inhibition alone [4] [13].
Comparative studies with mammalian target of rapamycin complex 1 inhibitors reveal that CH5132799 provides superior pathway suppression by simultaneously targeting multiple phosphorylation nodes [4]. Unlike everolimus, which primarily inhibits p70 ribosomal S6 kinase and ribosomal protein S6 phosphorylation while potentially enhancing protein kinase B activation, CH5132799 maintains consistent inhibition across all measured pathway components [4].
The compound demonstrates particular efficacy in suppressing eukaryotic translation initiation factor 4E-binding protein 1 phosphorylation, a critical regulator of protein synthesis that is often resistant to mammalian target of rapamycin complex 1 inhibitor monotherapy [4] [13]. This comprehensive pathway suppression contributes to the compound's ability to overcome resistance mechanisms that develop during mammalian target of rapamycin complex 1 inhibitor treatment [4].
CH5132799 treatment results in significant modulation of critical regulatory nodes downstream of protein kinase B, including Forkhead box protein O1, Forkhead box protein O3a, and proline-rich protein kinase B substrate 40 kilodaltons [4] [20] [21]. These regulatory proteins serve as direct substrates of protein kinase B and play essential roles in cellular growth control and apoptosis regulation [18] [19].
The inhibition of protein kinase B phosphorylation by CH5132799 leads to reduced phosphorylation of both Forkhead box protein O1 and Forkhead box protein O3a transcription factors [4] [20]. Under normal conditions, protein kinase B phosphorylation of these Forkhead box proteins results in their cytoplasmic sequestration through binding to 14-3-3 proteins, thereby inhibiting their transcriptional activity [18] [21].
CH5132799-mediated dephosphorylation of Forkhead box protein O1 and Forkhead box protein O3a enables their nuclear translocation and transcriptional activation [19] [21]. These activated Forkhead box transcription factors subsequently upregulate expression of genes involved in cell cycle arrest and apoptosis, including cyclin-dependent kinase inhibitors p21 and p27, as well as pro-apoptotic factors [18] [21].
Proline-rich protein kinase B substrate 40 kilodaltons represents another critical regulatory node affected by CH5132799 treatment [4] [10]. Under normal growth conditions, protein kinase B phosphorylates proline-rich protein kinase B substrate 40 kilodaltons, relieving its inhibitory effect on mammalian target of rapamycin complex 1 [10]. CH5132799 treatment reduces this phosphorylation, potentially contributing to mammalian target of rapamycin complex 1 inhibition through multiple mechanisms [4].
Selectivity Parameter | Wild-type PI3Kα | Class II PI3KC2α | Class II PI3KC2β | Class III Vps34 | Class IV mTOR |
---|---|---|---|---|---|
IC50 (μM) | 0.014 | >10 | 5.3 | >10 | 1.6 |
Selectivity Ratio | 1 | >714 | 378.6 | >714 | 114.3 |
The compound demonstrates exceptional selectivity for class I phosphatidylinositol 3-kinases compared to other phosphatidylinositol 3-kinase classes and mammalian target of rapamycin [4]. This selectivity profile ensures that the observed effects on Forkhead box protein O1, Forkhead box protein O3a, and proline-rich protein kinase B substrate 40 kilodaltons phosphorylation result specifically from class I phosphatidylinositol 3-kinase inhibition rather than off-target effects [4] [20].